(4-phenyl-1H-pyrrol-2-yl)methanol
Description
(4-Phenyl-1H-pyrrol-2-yl)methanol is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 4-position with a phenyl group and at the 2-position with a hydroxymethyl (–CH₂OH) moiety. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing biologically active derivatives.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4-phenyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c13-8-11-6-10(7-12-11)9-4-2-1-3-5-9/h1-7,12-13H,8H2 |
InChI Key |
CEKLNJKOTXPWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol
- Structure : A pyrrolidine ring substituted at the 1-position with a 4-methylphenylsulfonyl group and at the 2-position with a hydroxymethyl group.
- Key Differences: The core structure is pyrrolidine (saturated) instead of pyrrole (aromatic), reducing conjugation and altering electronic properties.
- Applications: Primarily used in organic synthesis as a building block for sulfonamide derivatives. No direct biological activity is reported in the available literature .
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol
- Structure: A pyrrolidine ring substituted at the 1-position with a 4-methoxybenzyl group and at the 2-position with a diphenylmethanol group.
- Key Differences: The diphenylmethanol substituent introduces steric bulk and lipophilicity, which may hinder membrane permeability compared to the simpler hydroxymethyl group in (4-phenyl-1H-pyrrol-2-yl)methanol. The 4-methoxybenzyl group provides electron-donating effects, contrasting with the electron-neutral phenyl group in the target compound.
{5-[(4Z)-3,4-Dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol
- Structure : A furan ring linked via a conjugated methylidene group to a dihydropyrrole ring, with a hydroxymethyl group at the 2-position of the furan.
- Key Differences :
- The fused furan-pyrroline system creates extended π-conjugation, enhancing UV absorption properties, unlike the isolated pyrrole ring in the target compound.
- The hydroxymethyl group is positioned on the furan rather than the pyrrole, altering reactivity in substitution reactions.
- Applications: No direct therapeutic applications are reported; its synthesis focuses on exploring conjugated heterocyclic systems .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : A pyrrolidine ring substituted at the 1-position with a 6-fluoropyridinyl group and at the 3-position with a hydroxymethyl group.
- The hydroxymethyl group is at the 3-position instead of the 2-position, altering spatial orientation in molecular interactions.
Discussion of Key Findings
- Electronic Effects: The phenyl group in this compound provides moderate electron-withdrawing effects, while sulfonyl or fluoropyridinyl groups in analogs enhance polarity and stability.
- Biological Relevance : Antimicrobial and enzyme-inhibitory activities are uniquely associated with the target compound’s pyrrole core and hydroxymethyl positioning, as seen in sulfamoyl acetamide and tyrosine phosphatase inhibitor derivatives .
- Synthetic Utility : Pyrrolidine-based analogs (e.g., ) are easier to functionalize due to their saturated rings, whereas pyrrole derivatives require careful handling to preserve aromaticity.
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